(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Description
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS 847728-91-0) is a chiral compound with a molecular formula of C₁₀H₁₄ClNO₂ and a molar mass of 215.68 g/mol . It features a para-substituted benzoate ester backbone with an (S)-configured aminoethyl group, stabilized as a hydrochloride salt to enhance solubility and crystallinity. This compound is widely used in pharmaceutical synthesis, particularly as a chiral building block for enzyme inhibitors and receptor-targeted therapies .
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRLVYRAWIVLC-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726689 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-91-0 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847728-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride typically involves the esterification of (S)-4-(1-aminoethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or imine derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Enantiomeric Isomers
Key Compounds:
- (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1236353-78-8, similarity score 0.98)
- (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS 1391439-19-2, similarity score 0.98)
Structural Implications :
Functional Group Variations
Key Compounds:
- Methyl 4-(((4-formylphenyl)sulfonamido)methyl)benzoate (Compound 1ac)
- Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS 1203683-15-1)
Functional Implications :
- Tetrazole vs. Aminoethyl: Tetrazole-containing analogs (e.g., II-5b) may enhance metal coordination or π-π stacking in biological targets, improving inhibitory potency .
- Sulfonamide Linkers : Compounds like 1ac exhibit increased hydrophilicity and metabolic stability due to the sulfonamide group, favoring pharmacokinetic profiles .
Substituent Complexity and Pharmacological Relevance
Key Compounds:
- 4-(Aminomethyl)-2-methylbenzoic acid HCl (CAS 1909306-16-6)
- Methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Prep.
Substituent Effects :
- Phenoxyethyl-Piperidine Moieties: Larger substituents in Prep. 16 improve binding to complex biological targets (e.g., inflammatory enzymes) but may reduce oral bioavailability due to higher molecular weight .
Biological Activity
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, also known as (S)-Methyl 4-(1-aminoethyl)benzoate, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₁₀H₁₃ClN₂O₂
- CAS Number : 847728-91-0
- Molecular Weight : 216.67 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.
- Receptor Modulation : It is hypothesized that this compound interacts with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.
- Antimicrobial Activity : Similar compounds have shown enhanced antimicrobial properties, suggesting that this compound may exhibit similar effects against various pathogens.
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. Its structural features could enhance membrane permeability, leading to increased efficacy against bacterial strains.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells.
- Mechanisms of Action :
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, which is critical in cancer therapy.
- Apoptosis Induction : Evidence suggests that it may promote apoptosis in cancer cells through the activation of intrinsic pathways.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress. These findings warrant further investigation into its therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
A summary of relevant studies investigating the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant inhibition of bacterial growth at low concentrations was observed. |
| Study B | Anticancer | Cytotoxic effects on glioblastoma cells with an IC50 value significantly lower than non-fluorinated counterparts were reported. |
| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress-induced neuronal damage. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
